1-Propyl-3-methylimidazolium thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

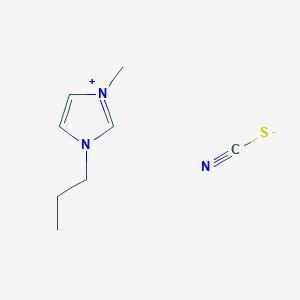

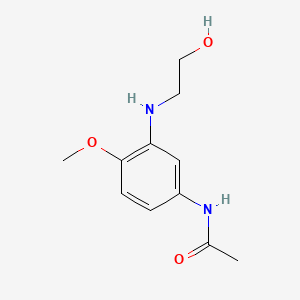

1-Propyl-3-methylimidazolium thiocyanate is an ionic liquid composed of an organic cation, 1-propyl-3-methylimidazolium, and an inorganic anion, thiocyanate. Ionic liquids are salts that are liquid at or near room temperature. They have gained significant attention due to their unique properties, such as negligible vapor pressure, high thermal stability, and excellent solvation abilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propyl-3-methylimidazolium thiocyanate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-propyl-3-methylimidazolium chloride with potassium thiocyanate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient recovery of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions.

Complexation Reactions: The ionic liquid can form complexes with metal ions, which can be used in catalysis and separation processes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and aqueous or organic solvents.

Complexation: Metal salts such as copper(II) sulfate or iron(III) chloride are used under ambient conditions.

Major Products

Substitution Reactions: Products include alkyl thiocyanates and other substituted thiocyanates.

Complexation Reactions: Metal-thiocyanate complexes are formed, which have applications in catalysis and material science.

Scientific Research Applications

1-Propyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the extraction and stabilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity

Mechanism of Action

The mechanism of action of 1-propyl-3-methylimidazolium thiocyanate is primarily based on its ability to solvate and stabilize various chemical species. The ionic liquid can disrupt hydrogen bonding networks in water, enhancing the solubility of hydrophobic compounds. It can also interact with metal ions, forming stable complexes that can be used in catalysis and separation processes .

Comparison with Similar Compounds

Similar Compounds

- 1-Butyl-3-methylimidazolium thiocyanate

- 1-Ethyl-3-methylimidazolium thiocyanate

- 1-Propyl-3-methylimidazolium chloride

Uniqueness

1-Propyl-3-methylimidazolium thiocyanate is unique due to its specific combination of the 1-propyl-3-methylimidazolium cation and the thiocyanate anion. This combination provides a balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Additionally, the thiocyanate anion imparts unique reactivity, allowing for diverse chemical transformations .

Properties

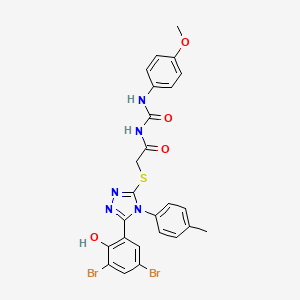

Molecular Formula |

C8H13N3S |

|---|---|

Molecular Weight |

183.28 g/mol |

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;thiocyanate |

InChI |

InChI=1S/C7H13N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h5-7H,3-4H2,1-2H3;3H/q+1;/p-1 |

InChI Key |

CMQJWXUIKLWXFA-UHFFFAOYSA-M |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.C(#N)[S-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)

![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)

![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)